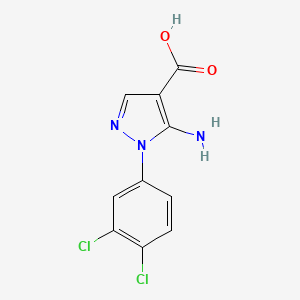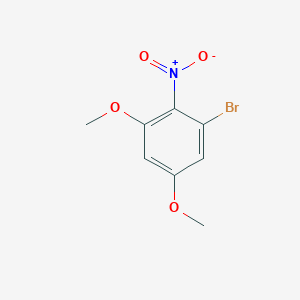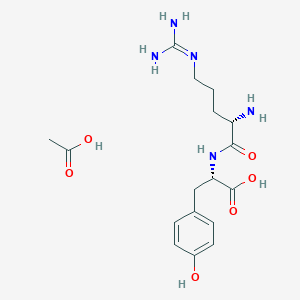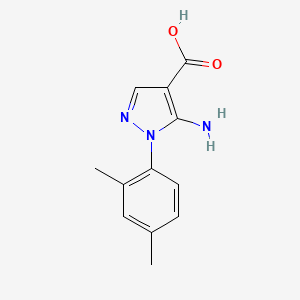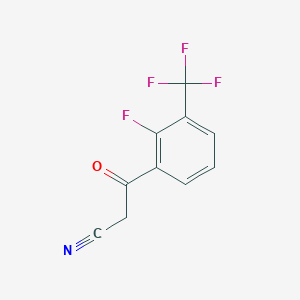
2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile, commonly referred to as 2F-BOTFB, is an organic compound composed of two fluorine atoms, one oxygen atom, three trifluoromethyl groups, and one benzenepropanenitrile group. This compound has been extensively studied in recent years due to its potential applications in various fields, including drug synthesis and development, organic synthesis, and analytical chemistry. In
Applications De Recherche Scientifique
2F-BOTFB has been studied extensively in recent years due to its potential applications in various scientific fields. For example, it has been used in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticonvulsants. In addition, it has been used in the synthesis of various organic compounds, including polymers, dyes, and pigments. Furthermore, it has been used in the development of various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Mécanisme D'action
The mechanism of action of 2F-BOTFB is not yet fully understood. However, it is believed that it may act as a proton-transfer catalyst, whereby it can facilitate the transfer of protons from one molecule to another. This mechanism has been proposed to explain the observed reactivity of 2F-BOTFB in various organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F-BOTFB are not yet fully understood. However, it has been suggested that it may have some potential therapeutic applications due to its ability to interact with various enzymes and receptors. For example, it has been proposed that 2F-BOTFB may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2F-BOTFB in laboratory experiments is its high reactivity and stability. This makes it ideal for use in organic synthesis reactions, as it can facilitate the formation of various products in a relatively short period of time. However, it should be noted that 2F-BOTFB is sensitive to light and moisture, which can lead to degradation of the compound. In addition, it is important to use appropriate protective equipment and safety measures when handling 2F-BOTFB, as it is toxic in nature.
Orientations Futures
As 2F-BOTFB has been studied extensively in recent years, there are numerous potential future directions for its use. These include the development of new drugs and organic compounds, the development of new analytical techniques, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to further understand the mechanism of action of 2F-BOTFB, as well as its biochemical and physiological effects.
Méthodes De Synthèse
2F-BOTFB can be synthesized in a two-step process. The first step involves the condensation of 2-fluorobenzaldehyde and trifluoromethylacetonitrile to form 2-fluoro-beta-oxo-3-(trifluoromethyl)benzaldehyde. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as piperidine. The second step involves the condensation of the resulting aldehyde with propionitrile to form 2F-BOTFB. This reaction is typically carried out in the presence of a Lewis acid, such as boron trifluoride, and a solvent, such as dimethylformamide.
Propriétés
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-9-6(8(16)4-5-15)2-1-3-7(9)10(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSVEKQUMMAFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

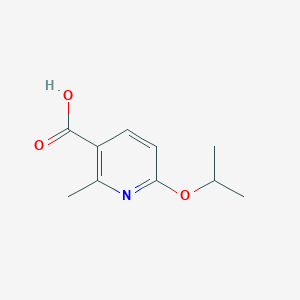
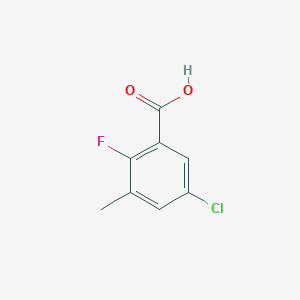



![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)

